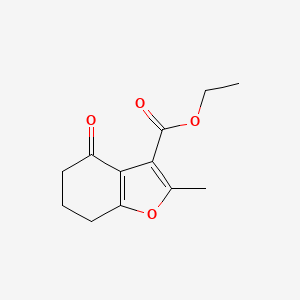

Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

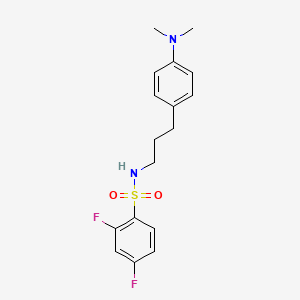

Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is an organic compound . It is also known as Hagemann’s ester and is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids .

Synthesis Analysis

The synthesis of this compound involves various approaches. One such approach involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane . This precursor is then treated with base to induce cyclization .Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate consists of a benzofuran ring attached to a carboxylate group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used as a key building block in many syntheses . It has been used to make sterols and is a key intermediate for the fungal hormone trisporic acid .Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.22 g/mol . It has a density of 1.078 g/mL and a boiling point of 268 to 272 °C .作用機序

Target of Action

Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, also known as Hagemann’s ester, is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products

Mode of Action

It is known to be used as a reagent in various organic synthesis processes, contributing to the formation of complex molecules .

Biochemical Pathways

Hagemann’s ester is involved in the synthesis of many natural products, including sterols, trisporic acids, and terpenoids . These compounds play crucial roles in various biochemical pathways. For instance, sterols are essential components of cell membranes, while terpenoids have diverse biological activities, including roles in plant defense mechanisms and as precursors to hormones and vitamins.

Result of Action

The molecular and cellular effects of Hagemann’s ester are largely dependent on the compounds it helps synthesize. For instance, in the synthesis of sterols, it contributes to the formation of molecules that are integral to cell membrane structure and function .

Action Environment

The action, efficacy, and stability of Hagemann’s ester can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For example, certain reactions involving Hagemann’s ester require specific temperatures or the presence of a base .

Safety and Hazards

As with any chemical compound, handling Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate should be done with appropriate safety measures. It is classified as a combustible liquid, and personal protective equipment such as eyeshields and gloves should be used when handling this compound .

将来の方向性

特性

IUPAC Name |

ethyl 2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-12(14)10-7(2)16-9-6-4-5-8(13)11(9)10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAJETLBWXWCLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=O)CCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387263.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2387268.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)

![3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2387273.png)

![2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2387277.png)

![1-adamantyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2387279.png)